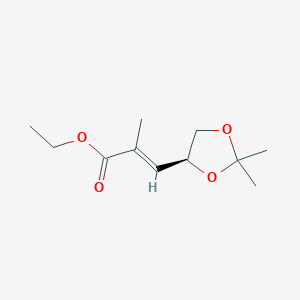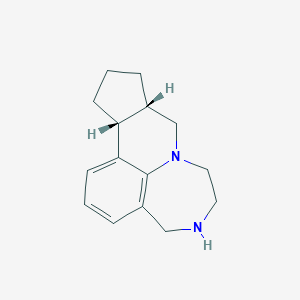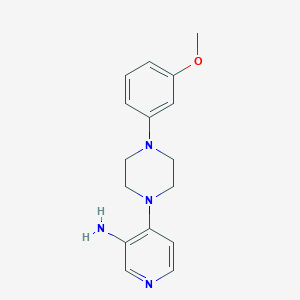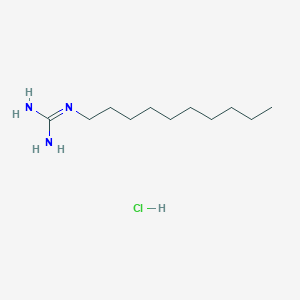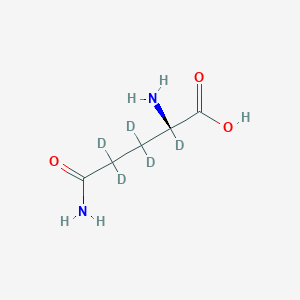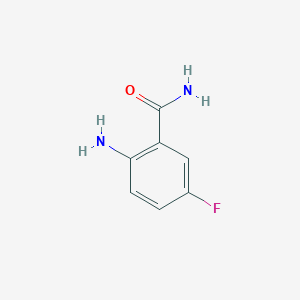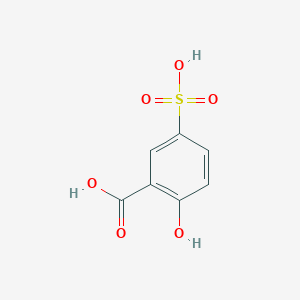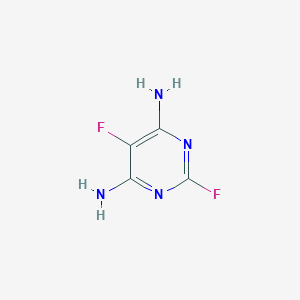
2,5-Difluoropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoropyrimidine-4,6-diamine, also known as DFPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFPDA is a pyrimidine derivative that contains two fluorine atoms at positions 2 and 5 and two amino groups at positions 4 and 6. This compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
2,5-Difluoropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,5-Difluoropyrimidine-4,6-diamine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-Difluoropyrimidine-4,6-diamine is its ease of synthesis, which makes it readily available for laboratory experiments. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of 2,5-Difluoropyrimidine-4,6-diamine is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2,5-Difluoropyrimidine-4,6-diamine. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 2,5-Difluoropyrimidine-4,6-diamine in vivo, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Métodos De Síntesis
The synthesis of 2,5-Difluoropyrimidine-4,6-diamine involves the reaction of 2,5-difluorobenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium methoxide. The resulting intermediate is then treated with ammonium hydroxide to yield 2,5-Difluoropyrimidine-4,6-diamine. The overall synthesis is relatively straightforward and can be accomplished in a few steps with high yield.
Aplicaciones Científicas De Investigación
2,5-Difluoropyrimidine-4,6-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2,5-Difluoropyrimidine-4,6-diamine has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
17573-86-3 |
|---|---|
Nombre del producto |
2,5-Difluoropyrimidine-4,6-diamine |
Fórmula molecular |
C4H4F2N4 |
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
2,5-difluoropyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H4F2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |
Clave InChI |
MSMRJNVBDACWHZ-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(N=C1N)F)N)F |
SMILES canónico |
C1(=C(N=C(N=C1N)F)N)F |
Sinónimos |
Pyrimidine, 4,6-diamino-2,5-difluoro- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




